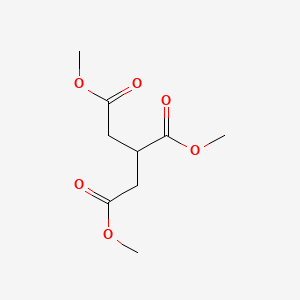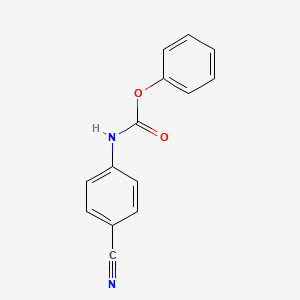
Heptyl ether
Overview
Description
Heptyl ether, also known as 1-heptyloxyheptane, is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound specifically consists of two heptyl groups attached to an oxygen atom, giving it the molecular formula C14H30O. This compound is a colorless liquid with a mild, pleasant odor and is used in various industrial applications due to its solvent properties.
Mechanism of Action
Target of Action
Heptyl ether is a type of ether compound, which is a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups. They have the general formula R–O–R’, where R and R’ represent the alkyl or aryl groups . .
Mode of Action
Ethers in general are known to participate in a variety of chemical reactions, including oxidation and condensation .
Biochemical Analysis
Biochemical Properties
Heptyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. In biochemical systems, this compound can act as a solvent, facilitating the dissolution and interaction of hydrophobic molecules. It interacts with enzymes by altering their conformation and activity, potentially affecting the catalytic efficiency of these enzymes. For instance, this compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates, by modifying the enzyme’s active site and influencing its binding affinity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in lipid metabolism and oxidative stress response. By altering the activity of key signaling molecules, such as protein kinases and transcription factors, this compound can impact cellular processes like proliferation, differentiation, and apoptosis . Additionally, this compound’s hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and fluidity.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on proteins and enzymes, leading to conformational changes that affect their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and catalysis. Conversely, it can also activate enzymes by stabilizing their active conformations. Furthermore, this compound can influence gene expression by interacting with transcription factors and modulating their binding to DNA . These interactions can lead to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive chemicals. Over time, the degradation products of this compound may accumulate, potentially affecting its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been shown to impact cellular function, including alterations in cell viability, proliferation, and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological processes, while higher doses can lead to significant biological effects. In animal studies, this compound has been observed to affect liver function, lipid metabolism, and oxidative stress levels. Threshold effects have been noted, where a certain dosage level is required to elicit a measurable biological response. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and disruption of metabolic homeostasis . These findings underscore the importance of dosage considerations in the use of this compound in research and applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key pathway involves the oxidation of this compound by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and excretion. This compound’s metabolism can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the biological effects of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its hydrophobic nature, allowing it to reach intracellular compartments. Additionally, this compound may interact with transporters and binding proteins that facilitate its movement within the cell. These interactions can affect the localization and accumulation of this compound in specific cellular regions . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with cellular components and targeting signals. It can localize to specific compartments or organelles, such as the endoplasmic reticulum, mitochondria, or lipid droplets. The presence of targeting signals or post-translational modifications can direct this compound to these subcellular locations, where it can exert its effects on cellular function . For example, this compound’s integration into lipid droplets can influence lipid storage and metabolism, while its presence in the endoplasmic reticulum can affect protein folding and secretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl ether can be synthesized through several methods, with the most common being the Williamson ether synthesis. This method involves the reaction of heptyl alcohol with heptyl halide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion (formed from heptyl alcohol) attacks the heptyl halide, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced through the acid-catalyzed dehydration of heptyl alcohol. This method involves heating heptyl alcohol with a strong acid, such as sulfuric acid, at elevated temperatures. The acid acts as a catalyst, promoting the removal of water from the alcohol molecules and leading to the formation of this compound.
Chemical Reactions Analysis
Types of Reactions: Heptyl ether undergoes several types of chemical reactions, including:
Acidic Cleavage: this compound can be cleaved by strong acids such as hydrobromic acid or hydroiodic acid. The reaction typically proceeds via an S_N2 mechanism, resulting in the formation of heptyl alcohol and heptyl halide.
Oxidation: this compound can be oxidized to form heptyl alcohol and heptanoic acid under specific conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Acidic Cleavage: Hydrobromic acid or hydroiodic acid, typically at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide, often in an acidic medium.
Major Products Formed:
Acidic Cleavage: Heptyl alcohol and heptyl halide.
Oxidation: Heptyl alcohol and heptanoic acid.
Scientific Research Applications
Heptyl ether has several applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the extraction and purification of biological molecules due to its solvent properties.
Medicine: Investigated for its potential use as a drug delivery agent due to its ability to dissolve various pharmaceutical compounds.
Industry: Utilized as a solvent in the production of paints, coatings, and other industrial products.
Comparison with Similar Compounds
Heptyl ether can be compared to other ethers such as:
Diethyl ether: A common laboratory solvent with a lower boiling point and higher volatility compared to this compound.
Tetrahydrofuran: A cyclic ether with similar solvent properties but a different molecular structure.
Ethylene glycol dimethyl ether: A symmetrical ether with two methoxy groups, used as a solvent in various chemical reactions.
Uniqueness of this compound: this compound’s uniqueness lies in its longer alkyl chains, which provide it with distinct physical and chemical properties compared to shorter-chain ethers. These properties include higher boiling points, lower volatility, and enhanced solubility for certain compounds, making this compound suitable for specific industrial and research applications.
Properties
IUPAC Name |
1-heptoxyheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEGHEMJVNQWOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060878 | |
| Record name | Heptane, 1,1'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629-64-1 | |
| Record name | 1,1′-Oxybis[heptane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diheptyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diheptyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptane, 1,1'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptane, 1,1'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-oxybisheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diheptyl ether | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK56DJW45C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


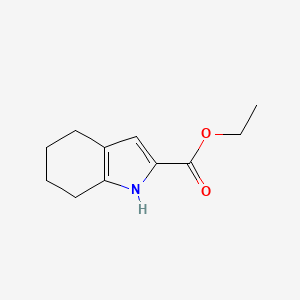



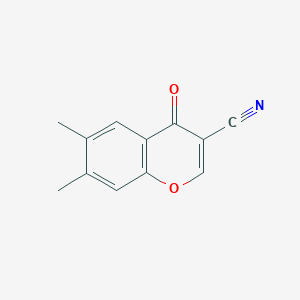

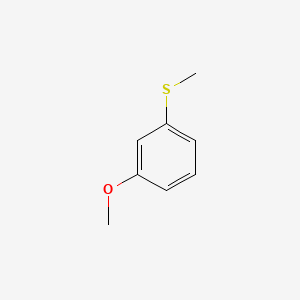
![(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1584459.png)


